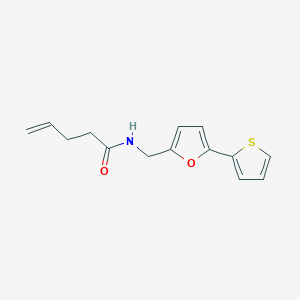

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-10-11-7-8-12(17-11)13-5-4-9-18-13/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIJAHZNVSSASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.

Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.

Formation of the Pent-4-enamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, alcohol derivatives.

Substitution: Alkylated thiophene or furan derivatives.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Modifications

- 2-Thiophenefentanyl (): Replaces the furan oxygen with sulfur, forming a thiophene-thiophene core. This substitution increases lipophilicity and may enhance blood-brain barrier permeability compared to furan-containing analogs.

- LMM11 (): Contains a 1,3,4-oxadiazole ring linked to a furan-2-yl group.

Substituent Variations

- 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) (): Shares the ((5-(thiophen-2-yl)furan-2-yl)methyl) backbone but replaces the enamide with a benzenesulfonamide and propargyl group. The sulfonamide enhances solubility in polar solvents (e.g., water) due to its acidic proton, whereas the enamide in the target compound may exhibit lower solubility but higher membrane permeability .

- Compound 1l (): Features a 3-phenylprop-2-yn-1-yl group and a 4-methylbenzenesulfonamide.

Physicochemical Properties

*Properties inferred from analogs. The enamide group likely lowers the melting point compared to sulfonamide derivatives due to reduced crystallinity.

Computational Insights

- DFT Studies (): The electron-rich furan-thiophene system likely exhibits a high HOMO density, making it reactive toward electrophilic substitution. Exact exchange terms in DFT functionals are critical for accurately modeling its electronic structure .

- Solvent Effects (): The polarizable continuum model (PCM) predicts moderate solubility in aprotic solvents (e.g., DMSO) due to the enamide’s dipole moment, aligning with int-8’s use of DMSO/Pluronic F-127 solubilization .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide is a compound of significant interest due to its unique structural characteristics, combining thiophene and furan rings. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a complex arrangement of heterocyclic rings that contribute to its biological properties. The presence of both thiophene and furan moieties enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Similar compounds have been shown to:

- Bind with high affinity to multiple receptors, influencing signaling pathways.

- Modulate biochemical pathways , impacting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene and furan rings have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol | Antimicrobial | Receptor binding |

| Thiophene-based analogs (e.g., suprofen) | Anti-inflammatory, analgesic | COX inhibition |

| N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide | Anticancer, antimicrobial | Apoptosis induction |

Case Studies

- Antimicrobial Activity : A study conducted on derivatives of thiophene and furan demonstrated that certain analogs exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations lower than those of standard antibiotics.

- Anticancer Research : In vitro assays on cancer cell lines indicated that this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Experimental models of inflammation showed that treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide, and how should intermediates be characterized?

- Methodology : A multi-step synthesis is typically employed. First, prepare the furan-thiophene hybrid core via cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment to furan). Subsequent alkylation with pent-4-enamide precursors can be achieved using nucleophilic substitution or reductive amination. Key intermediates (e.g., 5-(thiophen-2-yl)furan-2-carbaldehyde) require full characterization:

- NMR : Assign peaks for furan (δ 6.2–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) protons .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and alkene C-H bending (~960 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify substituent environments (e.g., thiophene protons at δ 7.3–7.5 ppm, furan protons at δ 6.3–6.7 ppm) .

- X-ray crystallography : Resolve bond angles and dihedral angles between the furan-thiophene core and pent-4-enamide chain (if crystalline) .

- UV-Vis : Assess π-conjugation (λmax ~250–300 nm for heteroaromatic systems) .

Q. How can researchers assess the preliminary bioactivity of this compound?

- Methodology :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Pyrimidine-thiophene analogs have shown antibacterial activity .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

- Molecular docking : Simulate binding to target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize derivatives with stronger binding affinities (~ΔG < -8 kcal/mol) .

- QSAR models : Corporate substituent effects (e.g., electron-withdrawing groups on thiophene) to predict activity trends .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., furan/thiophene protons) .

- Cross-validation with X-ray : Compare experimental bond lengths/angles with crystallographic data from analogs (e.g., pyrimidine-thiophene derivatives) .

Q. How should researchers address impurities detected during HPLC analysis?

- Methodology :

- LC-MS : Identify impurity structures via fragmentation patterns (e.g., dealkylated byproducts) .

- Preparative chromatography : Isolate impurities for NMR characterization .

- Process optimization : Adjust reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions (e.g., over-alkylation) .

Q. What are the structure-activity relationship (SAR) insights for modifying the pent-4-enamide chain?

- Methodology :

- Alkene geometry : Compare cis vs. trans isomers (via NOESY) for bioactivity differences .

- Chain elongation : Introduce substituents (e.g., halogens, methyl groups) to modulate lipophilicity (logP) and membrane permeability .

- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.